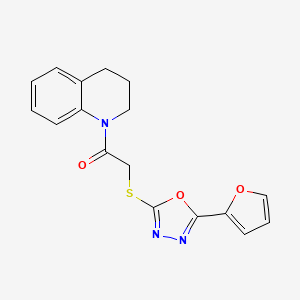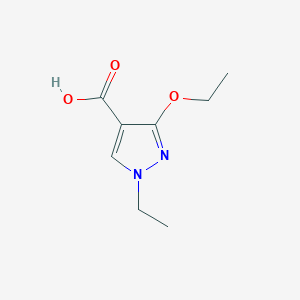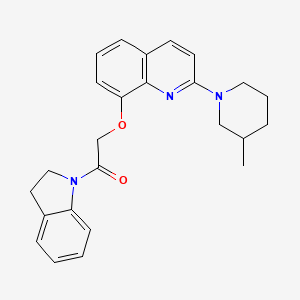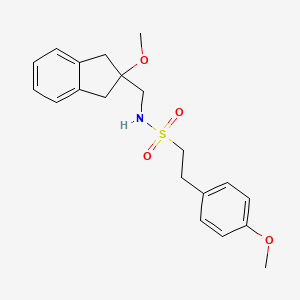![molecular formula C26H23N3S3 B2483474 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-72-0](/img/structure/B2483474.png)
7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a broader class of compounds known for their diverse pharmacological activities, which include anticancer, anti-inflammatory, and enzyme inhibition properties. Thienopyrimidines, in particular, have attracted attention due to their structural uniqueness and potential therapeutic applications.
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves multi-step reactions, starting from simple thiophene carboxamides or similar precursors. A common strategy includes the cyclization of substituted thiophene with various reagents to form the core thienopyrimidine structure, followed by functionalization to introduce specific substituents (Akramov et al., 2016).
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives is characterized by X-ray crystallography, revealing intricate hydrogen-bonding patterns and molecular conformations that contribute to their biological activity. The positioning of substituents around the thienopyrimidine core significantly influences the compound's electronic properties and interactions with biological targets (Rodríguez et al., 2009).
Chemical Reactions and Properties
Thienopyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties for specific biological activities (Brown & Ford, 1967).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- This compound is involved in the synthesis of new thieno[3,2-d]pyrimidine derivatives, exhibiting azido-tetrazole tautomerism and existing in solution as a mixture of azido and tetrazole tautomers (Sirakanyan, Hakobyan, & Hovakimyan, 2019).
- It is also a key element in the synthesis of fluorescent compounds, demonstrating strong solid-state fluorescence, essential for materials science and imaging applications (Yokota et al., 2012).
Chemical Reactivity and Compound Formation
- The compound is used in reactions to yield tetracyclic fused tetrazines and thiadiazines, showcasing its versatility in forming complex heterocyclic structures (Abbas, Riyadh, Abdallah, & Gomha, 2006).
- It has been utilized in the creation of functionally substituted pyrido[3',2':4,5]thieno[3,2-b]pyridines, revealing its adaptability in synthesizing diverse organic compounds (Ivanov et al., 1996).
Biological Activity and Potential Applications
- Studies have explored its use in the synthesis of derivatives with potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
- Its derivatives have been evaluated for anticonvulsive activity, indicating potential applications in pharmaceutical development (Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016).
- Further research includes investigating its use as phosphodiesterase type 4 inhibitors, targeting respiratory diseases like asthma and COPD (Taltavull et al., 2010).
Eigenschaften
IUPAC Name |
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-(4-methylphenyl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3S3/c1-15-5-9-19(10-6-15)14-30-26-28-22-21-17(3)13-18(4)27-24(21)32-23(22)25(29-26)31-20-11-7-16(2)8-12-20/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHUSGKRGXNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=C(C=C4)C)SC5=C3C(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)


![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)


![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)


